molecular formula C14H22N4O3S B4246943 4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine

4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine

Cat. No.: B4246943
M. Wt: 326.42 g/mol
InChI Key: QUPDEAFTBLRNOW-UHFFFAOYSA-N
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Description

4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyridinyl group and a sulfonyl group attached to a piperazine ring

Safety and Hazards

The compound is considered hazardous and has the following hazard statements: H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of the compound “4-{5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}morpholine” is currently unknown. The compound’s structure suggests it might interact with proteins or enzymes that have affinity for piperazine derivatives

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other piperazine derivatives, it might bind to its target protein or enzyme, altering its function and leading to changes in cellular processes .

Biochemical Pathways

Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and piperazine groups.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methyl-1-piperazinyl)sulfonyl]aniline: This compound shares the sulfonyl and piperazine groups but lacks the morpholine and pyridinyl groups.

    4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: This compound has a similar piperazine structure but differs in the presence of a benzoic acid group.

Uniqueness

4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine is unique due to its combination of a morpholine ring, a pyridinyl group, and a sulfonyl-piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-16-4-6-18(7-5-16)22(19,20)13-2-3-14(15-12-13)17-8-10-21-11-9-17/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPDEAFTBLRNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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